4-(n,n-Dimethyl)anilinemagnesium bromide
Overview
Description
4-(N,N-Dimethyl)anilinemagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula (CH3)2NC6H4MgBr and a molecular weight of 224.38 g/mol .
Mechanism of Action
Target of Action
4-(N,N-Dimethyl)anilinemagnesium bromide is an organic compound that is primarily used as a reagent in organic synthesis . The primary targets of this compound are the molecules that it reacts with during these synthesis processes .
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction . As a Grignard reagent, it can participate in various types of reactions, including coupling reactions such as the Grignard reaction and Suzuki coupling .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of different functional group-containing organic compounds . The downstream effects of these pathways can lead to the formation of various organic compounds, such as aromatic amines and aromatic ethers .
Pharmacokinetics
Like other grignard reagents, it is likely to be sensitive to moisture and oxygen, which could affect its stability and reactivity .
Result of Action
The result of the action of this compound is the formation of new organic compounds through chemical reactions . These reactions can lead to significant changes at the molecular and cellular level, depending on the specific compounds that are synthesized .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, humidity, and the presence of other chemicals . It is sensitive to moisture and oxygen, and it should be stored in a dry, oxygen-free environment to maintain its reactivity . The reactions involving this compound are typically carried out under inert atmosphere conditions .
Biochemical Analysis
Biochemical Properties
4-(N,N-Dimethyl)anilinemagnesium bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of the dimethylamino group to target molecules. This interaction is essential in the synthesis of complex organic compounds, where the compound acts as a nucleophile, attacking electrophilic centers on biomolecules .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The compound can also induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This interaction is crucial in maintaining cellular homeostasis and energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes. This interaction ensures that the compound reaches its target sites within cells, where it can exert its effects. The localization and accumulation of the compound within specific tissues are critical factors that influence its activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. This localization ensures that the compound interacts with its target biomolecules, leading to the desired biochemical effects. The activity of the compound can be influenced by its localization within different cellular compartments .
Preparation Methods
4-(N,N-Dimethyl)anilinemagnesium bromide can be synthesized through the reaction of 4-bromo-N,N-dimethylaniline with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction is as follows:
(CH3)2NC6H4Br+Mg→(CH3)2NC6H4MgBr
Chemical Reactions Analysis
4-(N,N-Dimethyl)anilinemagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols after hydrolysis.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in the preparation of triaryl phosphine ligands and catalyzing coupling reactions.
Common reagents and conditions for these reactions include the use of THF as a solvent and maintaining an inert atmosphere. Major products formed from these reactions include alcohols, substituted aromatic compounds, and complex organic molecules.
Scientific Research Applications
4-(N,N-Dimethyl)anilinemagnesium bromide is widely used in scientific research, particularly in organic chemistry. Its applications include:
Synthesis of Complex Organic Molecules: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It is used in the preparation of catalysts for various organic reactions.
Material Science: It is used in the preparation of materials with specific properties for industrial applications
Comparison with Similar Compounds
4-(N,N-Dimethyl)anilinemagnesium bromide can be compared with other Grignard reagents such as:
- Phenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 4-Trifluoromethoxyphenylmagnesium bromide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. This compound is unique due to the presence of the dimethylamino group, which can influence its electronic properties and reactivity .
Properties
IUPAC Name |
magnesium;N,N-dimethylaniline;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDIPUNYMRLSER-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448859 | |
Record name | Magnesium bromide 4-(dimethylamino)benzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7353-91-5 | |
Record name | Magnesium bromide 4-(dimethylamino)benzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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